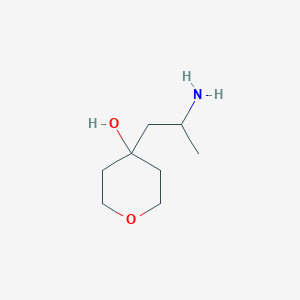

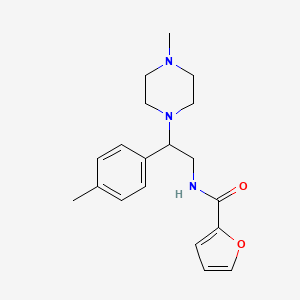

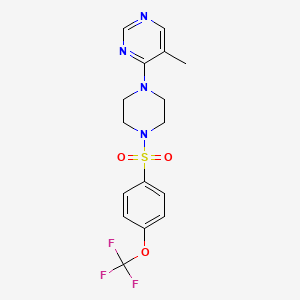

![molecular formula C10H11NO3S B2971254 2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid CAS No. 1016533-88-2](/img/structure/B2971254.png)

2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid” is a chemical compound with the molecular formula C10H11NO3S . It is also known as "Glycine, N-[(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)carbonyl]-" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.26 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Cycloaddition Reactions and Synthesis of Cephem Intermediates

Thioacylformamidines, related to the chemical structure of interest, undergo [4 + 2] cycloaddition reactions with acrylic dienophiles, resulting in (1,3–6H-thiazine-2-yl) acetic esters. This reaction pathway is of interest for the synthesis of cephem intermediates, a class of β-lactam antibiotics. The study by Reliquet et al. (1975) demonstrates the potential application of such chemical reactions in pharmaceutical synthesis, particularly in the development of antibiotic compounds (Reliquet, Reliquet, Meslin Et, & Quiniou, 1975).

Organic Sensitizers for Solar Cell Applications

Research into novel organic sensitizers for solar cells has explored structures comprising donor, electron-conducting, and anchoring groups, engineered at the molecular level. The study by Kim et al. (2006) mentions the synthesis of functionalized organic sensitizers, such as 3-{5-[N,N-bis(9,9-dimethylfluorene-2-yl)phenyl]-thiophene-2-yl}-2-cyano-acrylic acid (JK-1), which, upon anchoring onto TiO2 films, exhibit high incident photon to current conversion efficiency. This highlights the role of cyclopentathiophen derivatives in advancing solar energy technologies (Kim et al., 2006).

Synthesis and Reactivity Studies

The synthesis and reactivity of cyclopentathiophenacetic acid derivatives have been investigated, providing insights into the chemical behavior of such compounds. Jilale et al. (1993) focused on the synthesis of oxodihydrocyclopentathiophenacetic acids from suitable 2- or 3-formylthiophenes and explored the reactivity of their carbonyl and carboxylic groups. This research contributes to the understanding of the synthetic pathways and potential chemical modifications of cyclopentathiophenacetic acid derivatives (Jilale, Netchitaïlo, Decroix, & Végh, 1993).

Antioxidant and Enzyme Inhibitory Activities

The study of novel amino acid-bearing Schiff base ligands and their transition metal complexes has revealed potential antioxidant and selective enzyme inhibitory activities. Ikram et al. (2015) synthesized and characterized these compounds, finding that the zinc complex exhibited significant xanthine oxidase inhibitory activity, suggesting potential medicinal applications (Ikram et al., 2015).

Antimicrobial Activities of Thiadiazole Derivatives

The synthesis and evaluation of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have shown significant antimicrobial activities against various strains of microbes. Noolvi et al. (2016) highlight the potential of these compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant bacteria and fungi (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c12-9(13)5-11-10(14)8-4-6-2-1-3-7(6)15-8/h4H,1-3,5H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFKDPXSJIPOQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

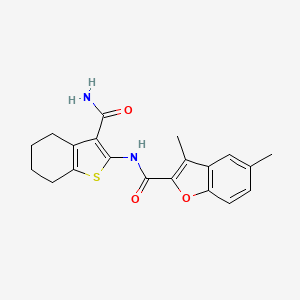

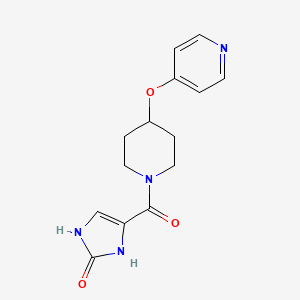

![Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2971174.png)

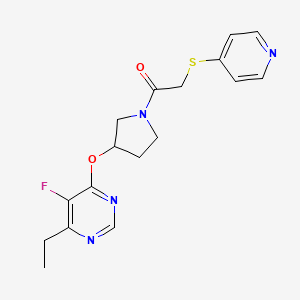

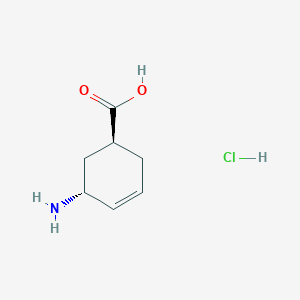

![N-[4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2971177.png)

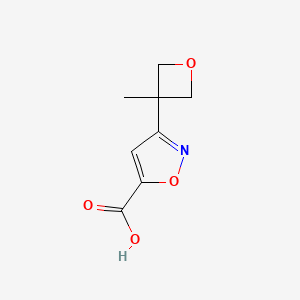

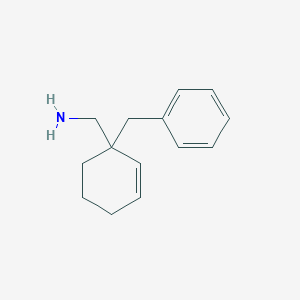

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)

![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)